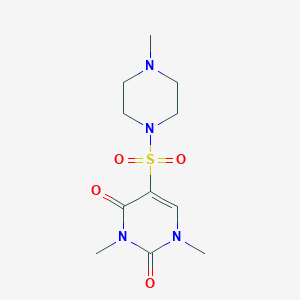

1,3-二甲基-5-(4-甲基哌嗪-1-基)磺酰基嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

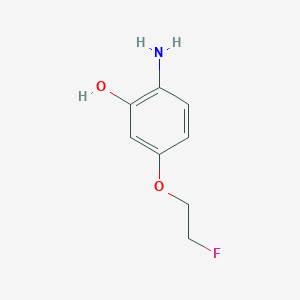

The compound 1,3-Dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals. The specific structure of this compound suggests potential biological activity, although the papers provided do not directly discuss this compound.

Synthesis Analysis

The synthesis of related pyrimidine derivatives can be seen in the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes, which has been applied to create various biologically active compounds . Although the exact synthesis of 1,3-Dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione is not detailed, the methodologies described could potentially be adapted for its synthesis. The reaction conditions and the use of specific reagents like hydroxylamine-O-sulfonic acid in an alkaline medium, as mentioned in the synthesis of 5-amino-1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-diones, could be relevant for introducing amino groups or other modifications to the pyrimidine core .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The papers provided discuss various substitutions on the pyrimidine ring, which can significantly alter the compound's properties. For instance, the introduction of an aryloxy group in the synthesis of bioactive heterocycles indicates the importance of the substituents on the nitrogen atoms of the pyrimidine ring . The molecular structure of 1,3-Dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione would include a sulfonyl group attached to a piperazine ring, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse. The oxidation of amino derivatives of pyrimidine can lead to the formation of tetrazenes and deamination products, with the outcome depending on the oxidizing agent and reaction conditions . Similarly, sigmatropic rearrangements of pyrimidine derivatives, as described in the synthesis of 1,3-dimethyl-6-[methyl(4-aryloxybut-2-ynyl)amino]pyrimidine-2,4(1H,3H)-diones, showcase the reactivity of the pyrimidine ring under certain conditions . These reactions could be relevant for further functionalization of the 1,3-Dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, melting point, and stability. The papers do not provide specific data on the physical and chemical properties of 1,3-Dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione, but the synthesis and reactions of similar compounds suggest that such properties would be crucial for their application in medicinal chemistry and other fields .

科学研究应用

合成和药学应用

研究探索了奥美拉唑等具有磺酰基的质子泵抑制剂的新型合成方法,突出了磺酰基化合物在开发抗溃疡药物中的重要性。这些方法旨在提高收率和工艺效率,表明合成了相关磺酰基嘧啶二酮用于特定药学应用的潜力 (Saini、Majee、Chakraborthy 和 Salahuddin,2019 年)。

溶剂和助溶剂的相互作用

二甲基亚砜 (DMSO) 与其他物质(例如与助溶剂分子的氢键)之间的相互作用对于理解相关化合物的溶剂性质至关重要。这些相互作用影响溶解性质和溶液行为,这可能与磺酰基嘧啶二酮在各种研究和工业环境中的溶解度和应用有关 (Kiefer、Noack 和 Kirchner,2011 年)。

生物学和临床前重要性

N-磺酰基氨基偶氮化合物(包括磺酰基嘧啶衍生物)已显示出广泛的生物活性,例如降压、抗炎和抗癌作用。这些发现强调了磺酰基嘧啶二酮在为各种疾病开发新的治疗剂方面的潜力 (Elgemeie、Azzam 和 Elsayed,2019 年)。

眼科疾病中的应用

二甲基亚砜 (DMSO) 本身已被研究用于治疗眼科疾病的治疗功效,突出了其作为溶剂、渗透增强剂和药物递送载体的作用。这表明类似的化合物,如 1,3-二甲基-5-(4-甲基哌嗪-1-基)磺酰基嘧啶-2,4-二酮,可以潜在地用于眼科应用,因为它们具有两亲性质和与生物膜相互作用的能力 (Hoang 等,2021 年)。

属性

IUPAC Name |

1,3-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4S/c1-12-4-6-15(7-5-12)20(18,19)9-8-13(2)11(17)14(3)10(9)16/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRZYQCPROUHSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-((4-methylpiperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)

![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)

![2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2537532.png)

![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)